Enhanced Oral Bioavailability and Metabolic Stability vs. Lead Compound KKL-35
The primary differentiator for MBX-4132 is its optimized pharmacokinetic profile, enabling oral dosing and systemic exposure. The lead compound, KKL-35, is rapidly metabolized in murine liver microsomes, rendering it unsuitable for in vivo studies . In direct contrast, MBX-4132 demonstrates exceptional stability in the same system. This optimization is the key reason for its advancement to animal models and its selection over earlier analogs for procurement in preclinical research .
| Evidence Dimension | Metabolic Stability in Murine Liver Microsomes (t1/2) |
|---|---|
| Target Compound Data | t1/2 > 120 minutes |
| Comparator Or Baseline | KKL-35: t1/2 is short (rapidly hydrolyzed) |
| Quantified Difference | MBX-4132 is stable for >120 minutes, whereas KKL-35 is unstable. |
| Conditions | In vitro murine liver microsome stability assay. |
Why This Matters
This data proves MBX-4132 has the necessary in vivo stability for oral dosing in animal models, a critical attribute for studying trans-translation inhibition in a physiological context, which its predecessor KKL-35 lacks.
- [1] Aron ZD, Mehrani A, Hoffer ED, et al. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nat Commun. 2021;12(1):1799. View Source
- [2] Aron ZD, Mehrani A, Hoffer ED, et al. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nat Commun. 2021;12(1):1799. View Source
